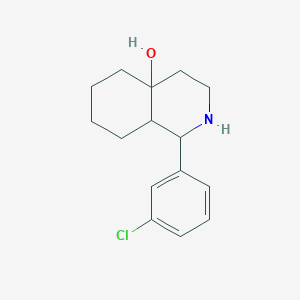

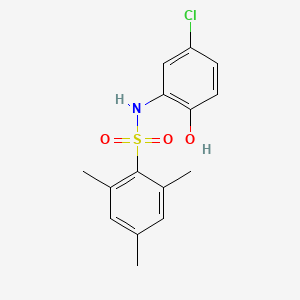

N-(5-chloro-2-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(5-chloro-2-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a sulfonamide group attached to a benzene ring is a common feature in many therapeutic agents, and the substitution pattern on the benzene rings can significantly influence the compound's properties and biological activities.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to the benzene ring to achieve desired properties. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase involves the introduction of a phenylthiazol group to the benzenesulfonamide core . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starts from substituted benzaldehydes to introduce various substituents like fluorine, hydroxy, and methoxy groups . These methods could potentially be adapted to synthesize the compound by introducing a 5-chloro-2-hydroxyphenyl group to a trimethylbenzenesulfonamide core.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often confirmed using spectroscopic methods such as NMR, HRMS, and sometimes X-ray crystallography. For instance, the structures of new dibenzenesulfonamides were confirmed using 1H NMR, 13C NMR, and HRMS spectra . Additionally, the structural features of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides were studied by X-ray single-crystal analysis and DFT calculations . These techniques could be employed to analyze the molecular structure of "N-(5-chloro-2-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide" to confirm its identity and purity.

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions. For example, N-chloro-N-methoxybenzenesulfonamide has been used as a chlorinating reagent for a range of substrates, including phenols and aromatic amines . The reactivity of the compound could be explored in similar chlorination reactions, or it could be used as a precursor for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, melting point, and stability, are influenced by the substituents on the benzene rings. For instance, the introduction of electron-donating or electron-withdrawing groups can affect the acidity of the sulfonamide hydrogen and the overall polarity of the molecule. The compound's ability to form hydrogen bonds can also impact its solubility in various solvents. The physical and chemical properties of "N-(5-chloro-2-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide" would need to be determined experimentally, potentially using methods similar to those described in the literature for related compounds .

Relevant Case Studies

Case studies involving benzenesulfonamide derivatives often focus on their biological activities. For example, certain dibenzenesulfonamides have shown anticancer effects by inducing apoptosis and autophagy pathways, as well as inhibiting carbonic anhydrase isoenzymes . Another study on novel guanidine derivatives of benzenesulfonamides revealed their inhibition of human carbonic anhydrase isozymes and anticancer activity . These studies highlight the potential therapeutic applications of benzenesulfonamide derivatives, which could be relevant for the compound "N-(5-chloro-2-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide" if it exhibits similar biological activities.

properties

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3S/c1-9-6-10(2)15(11(3)7-9)21(19,20)17-13-8-12(16)4-5-14(13)18/h4-8,17-18H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQXBMCADQQQAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-phenylcarbamate](/img/structure/B3001600.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate](/img/structure/B3001606.png)

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3001607.png)

![2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]thiazole](/img/structure/B3001609.png)

![Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3001610.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B3001612.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B3001616.png)